3-(8-Ethynyl-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(8-Ethynyl-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione is a synthetic organic compound that belongs to the quinazolinone and piperidinedione families. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Ethynyl-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinazolinone Core: Starting from an appropriate anthranilic acid derivative, cyclization reactions can be employed to form the quinazolinone core.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling reactions using palladium catalysts.
Formation of the Piperidinedione Ring: The piperidinedione ring can be synthesized through cyclization reactions involving appropriate diketone precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the quinazolinone or piperidinedione rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metal catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anticancer, antiviral, or antibacterial agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(8-Ethynyl-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 4-oxoquinazoline derivatives.
Piperidinedione Derivatives: Compounds with similar piperidinedione rings, such as 2,6-dioxopiperidine derivatives.
Uniqueness
The uniqueness of 3-(8-Ethynyl-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine-2,6-dione lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H13N3O3 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
3-(8-ethynyl-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H13N3O3/c1-3-10-5-4-6-11-14(10)17-9(2)19(16(11)22)12-7-8-13(20)18-15(12)21/h1,4-6,12H,7-8H2,2H3,(H,18,20,21) |
InChI Key |
JETMMZJYQPVWCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N1C3CCC(=O)NC3=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.